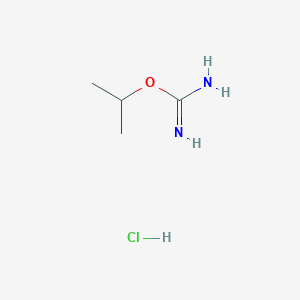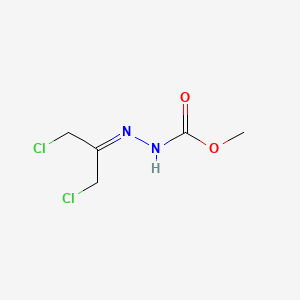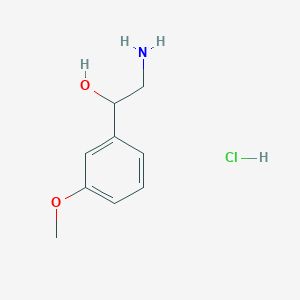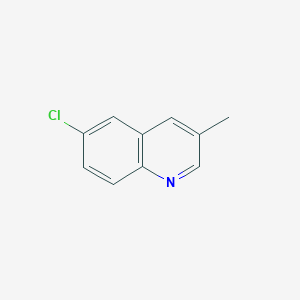
4-羟基-7-氯-3-碘喹啉
描述
4-Hydroxy-7-chloro-3-iodoquinoline is a heterocyclic compound with a characteristic double-ring structure. It contains a benzene ring fused with a pyridine moiety, having the molecular formula C9H7ClIN. Quinoline derivatives like this one have gained significant attention due to their versatile applications in industrial and synthetic organic chemistry. They serve as essential scaffolds for drug discovery and play a crucial role in medicinal chemistry .
Synthesis Analysis
Several synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been explored. For instance, quinoline-4-carboxylic acid can be prepared by reacting 4,7-dichloroquinoline with dilute HCl .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-7-chloro-3-iodoquinoline is C9H7ClIN. It features a chlorine atom in the 4-position of the pyridine ring, which is more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. The precise mechanism of its action remains unknown .
科学研究应用
抗菌和抗寄生虫特性
4-羟基-7-氯-3-碘喹啉,也称为氯喹啉,历史上一直用作抗菌和抗寄生虫剂。它主要的用途是在 20 世纪 50 年代至 70 年代治疗肠道阿米巴病 (Mao 和 Schimmer,2008 年)。此外,羟基喹啉的衍生物(包括 4-羟基-7-氯-3-碘喹啉)可用作各种身体部位和医疗环境的消毒剂 (Fregert 和 Bandmann,1975 年)。
癌症治疗和自噬抑制
最近的研究表明,氯喹啉可以抑制蛋白酶体的功能,证明了其在恶性肿瘤治疗中的疗效。该化合物与其他化疗药物和放射线联合使用时,可以增强肿瘤细胞杀伤效果。它通过使乳腺癌细胞对化疗敏感,而与自噬无关 (Maycotte 等人,2012 年)。
神经保护作用
4-羟基-7-氯-3-碘喹啉因其与铜离子结合并溶解大脑中的 β-淀粉样蛋白斑块的能力而被研究用于治疗阿尔茨海默病。该特性可能对解决神经退行性疾病至关重要 (Mao 和 Schimmer,2008 年)。
分光光度分析
已经开发了分光光度法来测定 4-羟基-7-氯-3-碘喹啉及其衍生物。这些方法用于分析含有这些化合物的药物制剂 (Belal,1984 年)。
肿瘤学中的再利用
4-羟基-7-氯-3-碘喹啉与其他 4-氨基喹啉衍生物一起,已被考虑用于肿瘤学的再利用。这些药物影响癌细胞和肿瘤微环境,在各种癌症类型中显示出潜力 (Verbaanderd 等人,2017 年)。
阿尔茨海默病研究中的放射性标记
该化合物已被放射性标记用于阿尔茨海默病研究中的生化研究和 SPECT 成像。该应用突出了其在神经退行性疾病研究中的相关性 (Papazian 等人,2005 年)。
金属离子检测
4-羟基-7-氯-3-碘喹啉的碱基结构 8-羟基喹啉用于分光光度法中同时测定金属离子。该应用在各种分析化学背景下具有重要意义 (Blanco 等人,1989 年)。
铜离子螯合特性
研究重点关注与 4-羟基-7-氯-3-碘喹啉形成的铜配合物的溶液结构,提供了对其螯合化学的见解。这些发现对于理解其在阿尔茨海默病和癌症治疗等治疗中的作用至关重要 (Pushie 等人,2014 年)。
作用机制
属性
IUPAC Name |
7-chloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLASDJYPIWKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500466 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-iodoquinolin-4-ol | |
CAS RN |
860236-13-1 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



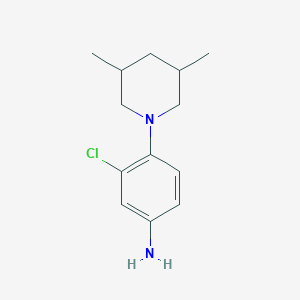
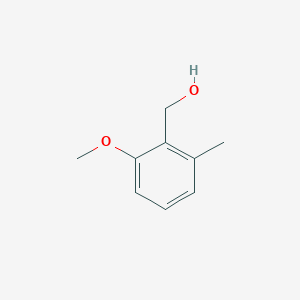
![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)

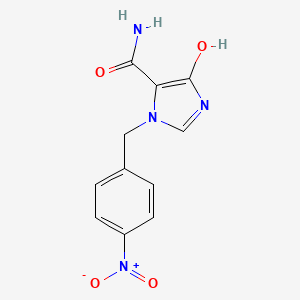

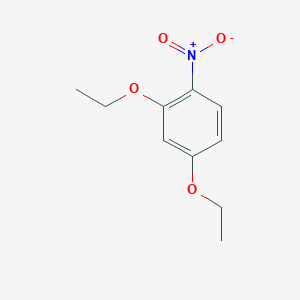

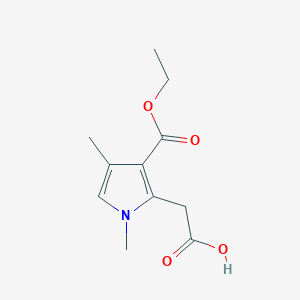
![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)
